

St 587 chemical structure and properties

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Compound of Interest

Compound Name: **St 587**

Cat. No.: **B1682476**

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An In-depth Technical Guide to the Core Chemical Structure and Properties of **St 587**

This document is intended for researchers, scientists, and drug development professionals.

Introduction

St 587 is a potent and highly selective alpha-1-adrenoceptor agonist. Its chemical name is 2-(2-chloro-5-trifluoromethylphenylimino)imidazolidine. As a selective agonist for alpha-1-adrenergic receptors, **St 587** is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to **St 587**.

Chemical Structure and Properties

The chemical structure and known properties of **St 587** are summarized below.

Chemical Structure:

IUPAC Name: 2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine

SMILES: C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1

Molecular Formula: C₁₀H₉ClF₃N₃

Molecular Weight: 279.65 g/mol

Chemical Structure Diagram:

A central five-membered imidazolidine ring with two nitrogen atoms. One of the ring carbons is double-bonded to an exocyclic nitrogen atom. This exocyclic nitrogen is bonded to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position relative to the point of attachment of the imino group.

Physicochemical Properties

Quantitative data on the physical properties of **St 587**, such as melting point and solubility, are not readily available in the public domain.

Property	Value
Molecular Formula	C ₁₀ H ₉ ClF ₃ N ₃
Molecular Weight	279.65 g/mol
IUPAC Name	2-[(2-chloro-5-trifluoromethylphenyl)imino]imidazolidine
SMILES	C1NC(=NC2=C(C=C(C=C2)C(F)(F)F)Cl)N1
Melting Point	Data not available
Solubility	Data not available
Physical Appearance	Data not available

Pharmacological Properties

Property	Value
Target	Alpha-1 Adrenergic Receptor
Activity	Selective Agonist

Synthesis

A probable synthesis method for **St 587** can be adapted from protocols for similar 2-iminoimidazolidine derivatives. The general approach involves the condensation of a

substituted phenylisothiocyanate with ethylenediamine.

Probable Synthesis Protocol

- Step 1: Synthesis of 1-(2-chloro-5-trifluoromethylphenyl)thiourea.
 - Dissolve 2-chloro-5-(trifluoromethyl)aniline in a suitable solvent such as ethanol.
 - Add an equimolar amount of ammonium thiocyanate and heat the mixture to reflux for several hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
 - Collect the solid by filtration, wash with water, and dry to yield 1-(2-chloro-5-trifluoromethylphenyl)thiourea.
- Step 2: S-methylation of the thiourea derivative.
 - Suspend the 1-(2-chloro-5-trifluoromethylphenyl)thiourea in a solvent like acetone.
 - Add an equimolar amount of methyl iodide and stir the mixture at room temperature.
 - The reaction progress can be monitored by TLC.
 - Once the reaction is complete, the S-methylisothiourea hydroiodide salt is formed.
- Step 3: Cyclization with ethylenediamine.
 - To the S-methylisothiourea hydroiodide salt, add an excess of ethylenediamine.
 - Heat the mixture to reflux for several hours.
 - After cooling, the excess ethylenediamine is removed under reduced pressure.
 - The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The crude product can be purified by column chromatography on silica gel to afford **St 587**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **St 587**.

In Vivo Assessment of Pressor Activity in Pithed Rats

This protocol is designed to evaluate the alpha-1-adrenoceptor-mediated vasoconstrictor effects of **St 587** in the absence of central nervous system and reflex cardiovascular control.

Materials and Reagents

- Male Wistar rats (250-300 g)
- Urethane (for anesthesia)
- **St 587**
- Prazosin (selective alpha-1 antagonist)
- Yohimbine (selective alpha-2 antagonist)
- Saline (0.9% NaCl)
- Heparin
- Tracheal cannula
- Carotid artery cannula connected to a pressure transducer
- Jugular vein cannula for drug administration
- Pithing rod (a steel rod)

- Ventilator
- Data acquisition system

Methodology

- Animal Preparation:
 - Anesthetize the rat with urethane (1.25 g/kg, i.p.).
 - Insert a tracheal cannula and ventilate the animal with a rodent ventilator.
 - Cannulate the left carotid artery for continuous measurement of blood pressure and the right jugular vein for intravenous drug administration.
 - Administer heparin (1000 IU/kg, i.v.) to prevent blood clotting.
- Pithing Procedure:
 - Insert the pithing rod through the orbit and foramen magnum down the spinal canal to destroy the brain and spinal cord.
 - Confirm successful pithing by the absence of respiratory movements and a stable, low blood pressure.
- Experimental Procedure:
 - Allow the preparation to stabilize for 20 minutes.
 - Administer cumulative doses of **St 587** (e.g., 0.1, 0.3, 1, 3, 10 µg/kg, i.v.) and record the pressor responses (increase in mean arterial pressure).
 - To confirm the involvement of alpha-1 adrenoceptors, pretreat a separate group of pithed rats with prazosin (e.g., 0.1 mg/kg, i.v.) 15 minutes before administering the **St 587** dose-response curve.
 - To assess selectivity, pretreat another group with the alpha-2 antagonist yohimbine (e.g., 1 mg/kg, i.v.) before the **St 587** dose-response curve.

- Data Analysis:
 - Express the pressor responses as the change in mean arterial pressure (Δ MAP) in mmHg.
 - Construct dose-response curves for **St 587** in the absence and presence of the antagonists.
 - Calculate the ED_{50} (dose producing 50% of the maximal response) for **St 587**.

In Vitro Alpha-1 Adrenoceptor Binding Assay

This protocol details a radioligand binding assay to determine the affinity of **St 587** for alpha-1-adrenoceptors using [3 H]prazosin.

Materials and Reagents

- Rat brain cortex or other tissue rich in alpha-1 adrenoceptors
- [3 H]prazosin (specific activity ~80 Ci/mmol)
- **St 587**
- Phentolamine (for non-specific binding determination)
- Tris-HCl buffer (50 mM, pH 7.4)
- Homogenizer
- Centrifuge
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Methodology

- Membrane Preparation:

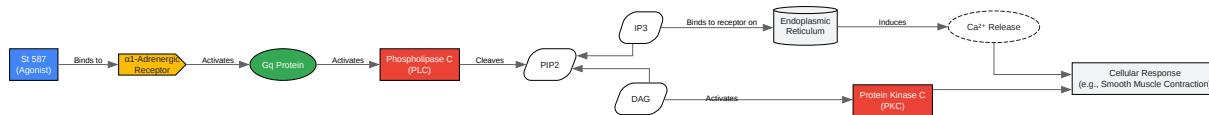
- Dissect the tissue (e.g., rat brain cortex) on ice and homogenize in ice-cold Tris-HCl buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
- Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
- Finally, resuspend the pellet in assay buffer at a protein concentration of approximately 0.5 mg/mL.

- Binding Assay:
 - Set up assay tubes containing:
 - 100 µL of [³H]prazosin (final concentration ~0.2 nM)
 - 50 µL of various concentrations of **St 587** (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer (for total binding) or 10 µM phentolamine (for non-specific binding).
 - 850 µL of the membrane preparation.
 - Incubate the tubes at 25°C for 30 minutes.
- Filtration and Counting:
 - Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
 - Wash the filters three times with 5 mL of ice-cold buffer.
 - Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
 - Measure the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the log concentration of **St 587** to generate a competition curve.
- Determine the IC_{50} value (the concentration of **St 587** that inhibits 50% of specific $[^3H]$ prazosin binding).
- Calculate the equilibrium dissociation constant (K_i) for **St 587** using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of $[^3H]$ prazosin and K_d is its dissociation constant.

Visualizations

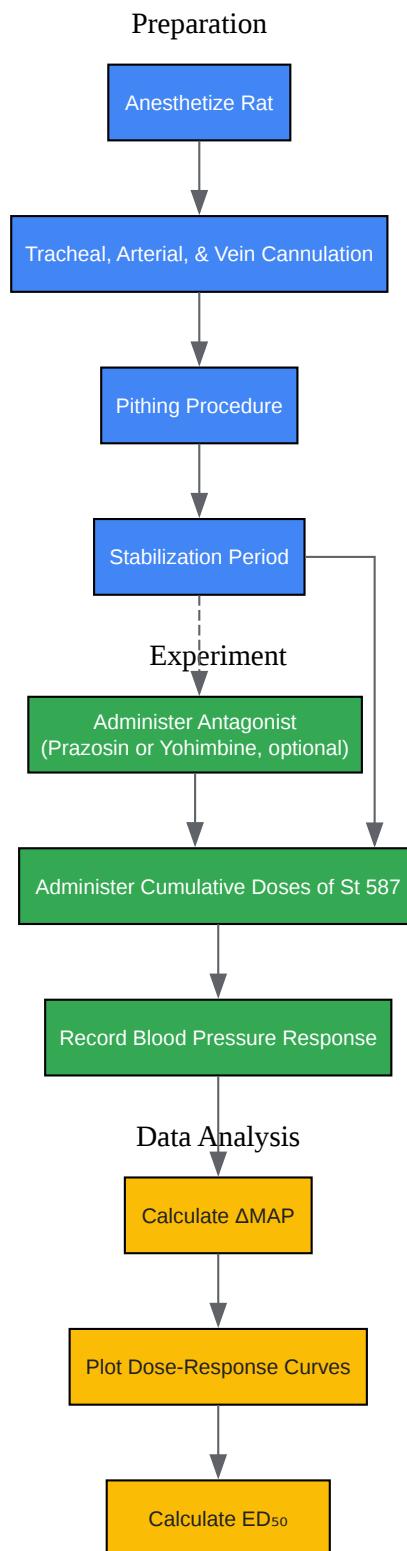
Signaling Pathway of Alpha-1 Adrenoceptors



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Caption: Alpha-1 adrenoceptor signaling pathway activated by **St 587**.

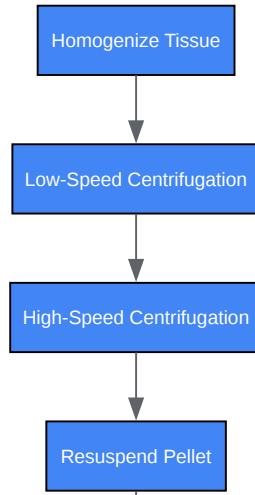
Experimental Workflow: In Vivo Pithed Rat Assay

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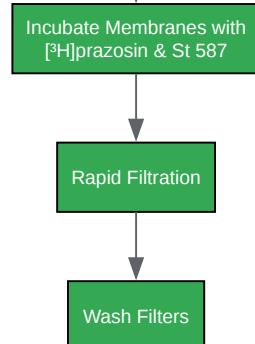
Caption: Workflow for the in vivo assessment of **St 587** pressor activity.

Experimental Workflow: In Vitro Binding Assay

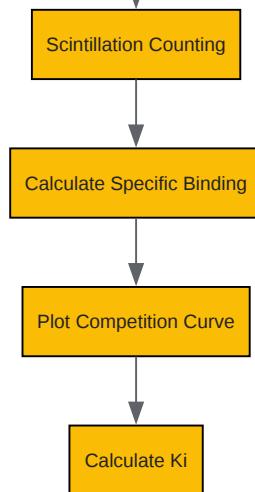
Membrane Preparation



Binding Assay



Data Analysis



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Caption: Workflow for the in vitro alpha-1 adrenoceptor binding assay.

Conclusion

St 587 is a valuable research tool for studying the pharmacology of alpha-1-adrenergic receptors. This guide has provided a summary of its known chemical and pharmacological properties, along with detailed protocols for its synthesis and characterization. The provided workflows and signaling pathway diagram offer a clear visual representation of the experimental processes and mechanism of action. Further research is warranted to fully elucidate the physicochemical properties of **St 587** and to explore its full therapeutic potential.

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